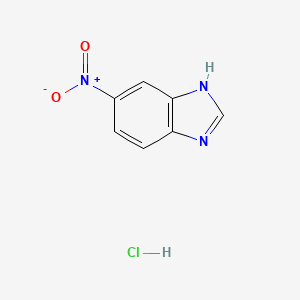
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato is a chemical compound with the molecular formula C16H12N2O2. It is a type of isocyanate, which are compounds containing the functional group -N=C=O. Isocyanates are highly reactive and are commonly used in the production of polyurethanes and other polymers.
準備方法
The synthesis of 4-(o-Isocyanatobenzyl)-o-tolyl isocyanato typically involves the reaction of an amine with phosgene. The general reaction conditions include:
Reactants: An amine precursor and phosgene.
Solvent: Often an inert solvent such as dichloromethane.
Temperature: The reaction is usually carried out at low temperatures to control the reactivity of phosgene.
Catalysts: Catalysts may be used to enhance the reaction rate.
Industrial production methods for isocyanates often involve the use of continuous flow reactors to ensure consistent product quality and to handle the highly reactive nature of the intermediates safely.
化学反応の分析
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato undergoes several types of chemical reactions:
Addition Reactions: It reacts with alcohols to form urethanes and with amines to form ureas.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Polymerization: It can polymerize to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and polyols. The major products formed from these reactions are urethanes, ureas, and polyurethanes.
科学的研究の応用
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato has several scientific research applications:
Chemistry: It is used in the synthesis of polyurethanes, which are important materials in coatings, adhesives, and foams.
Biology: It is used in the modification of biomolecules for various applications, including drug delivery and tissue engineering.
Medicine: It is used in the development of medical devices and implants due to its biocompatibility.
Industry: It is used in the production of high-performance materials, such as elastomers and thermoplastic polyurethanes.
作用機序
The mechanism of action of 4-(o-Isocyanatobenzyl)-o-tolyl isocyanato involves the reaction of the isocyanate group with nucleophiles. The isocyanate group is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reaction forms a covalent bond between the isocyanate and the nucleophile, resulting in the formation of urethanes or ureas.
類似化合物との比較
4-(o-Isocyanatobenzyl)-o-tolyl isocyanato can be compared with other isocyanates such as:
4,4’-Methylene diphenyl diisocyanate (MDI): MDI is widely used in the production of polyurethanes and has similar reactivity to this compound.
Toluene diisocyanate (TDI): TDI is another commonly used isocyanate in the production of flexible foams and coatings.
Hexamethylene diisocyanate (HDI): HDI is used in the production of aliphatic polyurethanes, which are known for their UV stability and weather resistance.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and properties compared to other isocyanates.
特性
CAS番号 |
94166-82-2 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
1-isocyanato-4-[(2-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-8-13(6-7-15(12)17-10-19)9-14-4-2-3-5-16(14)18-11-20/h2-8H,9H2,1H3 |
InChIキー |
MIADHZYPDWJARW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)CC2=CC=CC=C2N=C=O)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)


![9,10-Dimethyl-9,10-dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7-tetraol](/img/structure/B13781879.png)

![1-[4-[(4-nitrophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781889.png)



![4-anthracen-9-yl-2,6-bis[6-(bromomethyl)pyridin-2-yl]pyridine](/img/structure/B13781906.png)
